N-benzyl-N-butyl-2-chloroacetamide

Anti-amoebic Structure-Activity Relationship Halogenated acetamides

Researchers screening covalent fragments often encounter confounding reactivity from amide N-H groups in primary/secondary chloroacetamides. N-Benzyl-N-butyl-2-chloroacetamide eliminates this: its tertiary amide structure has no H-bond donor, ensuring cleaner cysteine targeting and synthetic derivatization. • Covalent MurA inhibitor with irreversible, time-dependent IC50 in the low μM range • Lipophilic benzyl/n-butyl substituents drive antimicrobial activity against S. aureus & MRSA • Serves as a monochloroacetamide comparator to benchmark the potency advantage of dichloroacetamide warheads

Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
CAS No. 73685-57-1
Cat. No. B1491533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-butyl-2-chloroacetamide
CAS73685-57-1
Molecular FormulaC13H18ClNO
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESCCCCN(CC1=CC=CC=C1)C(=O)CCl
InChIInChI=1S/C13H18ClNO/c1-2-3-9-15(13(16)10-14)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3
InChIKeyNRGDVOMJGLZQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-Butyl-2-Chloroacetamide Overview


N-Benzyl-N-butyl-2-chloroacetamide (CAS 73685-57-1) is an N,N-disubstituted chloroacetamide derivative bearing both a lipophilic n-butyl chain and a benzyl group, with molecular formula C₁₃H₁₈ClNO and a typical purity of 95% . The chloroacetamide functional group serves as a reactive electrophilic warhead for covalent targeting of cysteine thiols in enzyme active sites [1], while the tertiary amide structure eliminates hydrogen-bond donating capacity, a feature that distinguishes this scaffold from primary or secondary chloroacetamides and may influence both physicochemical properties and biological target engagement.

N-Benzyl-N-Butyl-2-Chloroacetamide Non-Interchangeability


Chloroacetamide derivatives exhibit widely divergent biological activity, reactivity, and physicochemical profiles based on subtle variations in N-substituent identity and substitution pattern [1]. Within the chloroacetamide class, the degree of halogenation on the acetyl moiety is a critical determinant of potency—monochloroacetamides (CH₂Cl) such as the target compound consistently demonstrate inferior activity relative to their dichloroacetamide (CHCl₂) counterparts in certain biological contexts [2]. Furthermore, among N,N-disubstituted chloroacetamides, lipophilicity governed by the alkyl/aryl substituents directly modulates antimicrobial efficacy and target engagement [3]. Simple substitution of N-benzyl-N-butyl-2-chloroacetamide with an unsubstituted chloroacetamide or a differently substituted analog cannot be assumed to preserve the desired reactivity profile, synthetic yield, or target selectivity.

N-Benzyl-N-Butyl-2-Chloroacetamide Differentiation Evidence


Amoebicidal Activity: Monochloroacetamide vs. Dichloroacetamide

Class-level SAR analysis establishes that monochloroacetamide derivatives bearing the CH₂Cl warhead, such as N-benzyl-N-butyl-2-chloroacetamide, exhibit inferior biological activity compared to their corresponding dichloroacetamide (CHCl₂) counterparts. Substitution of the CHCl₂ group with CH₂Cl or CH₃ in N-benzyl compounds yields reduced potency [1].

Anti-amoebic Structure-Activity Relationship Halogenated acetamides

Lipophilicity-Driven Antimicrobial Activity

Among N,N-disubstituted chloroacetamides, antimicrobial activity against Gram-positive bacteria (S. aureus, MRSA) correlates positively with lipophilicity conferred by N-substituents. While the target compound (N-benzyl-N-butyl) was not directly tested, QSAR studies on structurally analogous N-(substituted phenyl)-2-chloroacetamides demonstrate that increased lipophilicity enhances membrane penetration and antimicrobial efficacy [1].

Antimicrobial QSAR Lipophilicity Chloroacetamide

Covalent MurA Inhibition Potential

Chloroacetamide fragments function as covalent warheads targeting active-site cysteine residues. In a library of 47 fragment-sized chloroacetamides evaluated against E. coli MurA, the most potent inhibitor achieved an IC₅₀ in the low micromolar range, and covalent binding to Cys115 was confirmed by LC-MS/MS. Notably, MurA inhibition did not correlate with general thiol reactivity, indicating that the specific N-substituent environment of each chloroacetamide modulates target engagement [1].

Covalent inhibitor MurA Antibacterial Thiol reactivity

N-Benzyl-N-Butyl-2-Chloroacetamide Applications


Fragment-Based Covalent Inhibitor Discovery

The chloroacetamide warhead of N-benzyl-N-butyl-2-chloroacetamide is a validated electrophile for covalent targeting of active-site cysteine residues [1]. In fragment-based drug discovery, this compound serves as a starting point for optimization against enzymes such as bacterial MurA, where chloroacetamide fragments have demonstrated irreversible, time-dependent inhibition with IC₅₀ values in the low micromolar range [1].

Antimicrobial Screening for Gram-Positive Pathogens

QSAR and in vitro studies on structurally related N,N-disubstituted chloroacetamides confirm that lipophilicity drives antimicrobial activity against Gram-positive bacteria including S. aureus and MRSA [2]. N-Benzyl-N-butyl-2-chloroacetamide, with its lipophilic benzyl and n-butyl substituents, represents a distinct chemical space point for inclusion in antimicrobial screening decks.

Synthetic Intermediate: Heterocyclic & β-Lactam Scaffolds

N-Substituted 2-chloroacetamides undergo nucleophilic displacement at the chloroacetyl carbon, enabling derivatization into oxazolidines, lactams, and amino acid conjugates [3]. The tertiary amide structure of N-benzyl-N-butyl-2-chloroacetamide eliminates competing amide NH reactivity, making it a cleaner intermediate for further synthetic manipulation.

Negative Control in Anti-Amoebic Assays

Based on established SAR [4], monochloroacetamide derivatives such as N-benzyl-N-butyl-2-chloroacetamide exhibit inferior activity compared to dichloroacetamide analogs. This compound can therefore serve as a low-activity comparator or negative control in assays designed to validate the potency advantage of dichloroacetamide warheads.

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